molecular formula C19H18ClN5O2 B5956482 1-[5-(2-Chlorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide

1-[5-(2-Chlorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B5956482
M. Wt: 383.8 g/mol
InChI Key: XPQPZMDZVUBSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(2-Chlorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chlorophenyl group, a dihydropyrido[2,3-d]pyrimidine core, and a piperidine carboxamide moiety, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-[5-(2-Chlorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide involves several steps. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one core . The reaction conditions typically involve heating under reflux with a base such as sodium methoxide in butanol . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-[5-(2-Chlorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides . These compounds also exhibit potent inhibitory activity against protein kinase B (Akt) and have been studied for their anticancer properties . The uniqueness of 1-[5-(2-Chlorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide lies in its specific structural features, such as the chlorophenyl group, which may contribute to its distinct biological activity.

Properties

IUPAC Name

1-[5-(2-chlorophenyl)-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2/c20-14-4-2-1-3-12(14)13-5-8-22-17-15(13)18(27)24-19(23-17)25-9-6-11(7-10-25)16(21)26/h1-5,8,11H,6-7,9-10H2,(H2,21,26)(H,22,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQPZMDZVUBSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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